3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Description
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C15H13N5O2 and a molecular weight of 295.3 g/mol . The compound features a benzamide core with a methoxy group and a tetrazole ring, which contribute to its unique chemical properties and biological activities .
Properties
IUPAC Name |
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-7-3-5-11(9-13)15(21)16-12-6-2-4-10(8-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWRFDDDZTKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and subsequent functionalization to introduce the methoxy and tetrazole groups. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of 3-methoxybenzoic acid with an appropriate amine to form the benzamide structure.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and pain pathways, thereby modulating their activity . The tetrazole ring may also contribute to its biological activity by enhancing its binding affinity to these targets .
Comparison with Similar Compounds
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide can be compared with other similar compounds, such as:
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group, which may affect its chemical and biological properties.
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]propionamide: This compound features a propionamide group, which may influence its solubility and reactivity compared to the benzamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
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